5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of a benzodioxin ring, a phenyl group, and a triazole ring
Preparation Methods
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin ring, followed by the introduction of the phenyl group and the triazole ring. The final step involves the formation of the thiol group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:
1,4-Benzodioxin derivatives: These compounds share the benzodioxin ring but differ in other functional groups.
Triazole derivatives: Compounds with the triazole ring but different substituents.
Phenyl-substituted compounds: Molecules with a phenyl group but different core structures.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)11-6-2-1-3-7-11)14-10-20-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPIZVRBKFHAIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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